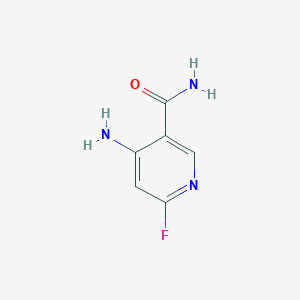

4-Amino-6-fluoronicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-1-4(8)3(2-10-5)6(9)11/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFRRNPBRRGDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Fluoronicotinamide and Its Analogues

Established Synthetic Routes to the 4-Amino-6-fluoronicotinamide Core Structure

The synthesis of the 4-Amino-6-fluoronicotinamide core is not a single, standardized process but can be achieved through several strategic pathways. A logical and common approach involves the sequential substitution of a di-halogenated precursor, such as 4,6-dichloronicotinamide (B183715) or its nitrile equivalent.

Strategic Approaches for Regioselective Fluorination of Nicotinamide (B372718) Precursors

The introduction of a fluorine atom at the C6 position of the pyridine (B92270) ring is a critical step. A primary strategy for this transformation is nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the 6-position, typically a chlorine or bromine atom. rsc.org The pyridine ring's inherent electron deficiency, which is enhanced by the nitrogen atom, facilitates this type of reaction.

This fluorination is typically achieved using alkali metal fluorides like potassium fluoride (B91410) (KF) or caesium fluoride (CsF), often in a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. rsc.org The use of phase-transfer catalysts or Kryptofix 2.2.2 can enhance the reactivity of the fluoride salt. rsc.org For radiolabeling applications with Fluorine-18 (B77423), methods often utilize K[18F]F-Kryptofix® 222, achieving the substitution under high-temperature conditions in a short timeframe. rsc.org

Another approach involves direct C-H fluorination. For instance, AgF₂ has been used for the direct fluorination of pyridines and diazines, although this method often shows high selectivity for the position adjacent to the ring nitrogen (the 2-position), making it less suitable for synthesizing the 6-fluoro isomer unless the 2-position is blocked. researchgate.net

Introduction of the Amino Moiety at Position 4

Introducing the amino group at the C4 position can be accomplished through two main strategies: nucleophilic substitution of a leaving group or the reduction of a nitro group.

The SNAr mechanism is highly effective for this step. A precursor such as 4-chloro-6-fluoronicotinamide can react with an ammonia (B1221849) source to yield the desired 4-amino product. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C6 activates the C4 position for nucleophilic attack. msu.edulibretexts.org Studies on 4-chloropyridine (B1293800) isomers confirm they undergo rapid substitution. msu.edulibretexts.org The reaction can be performed using aqueous or gaseous ammonia, often under pressure and at elevated temperatures. The synthesis of related compounds like 6-Chloro-4-(methylamino)nicotinaldehyde from 6-chloronicotinaldehyde (B1585923) and methylamine (B109427) further validates this approach.

Alternatively, a widely used and often high-yielding method is the reduction of a 4-nitro group. msu.edu A precursor like 6-fluoro-4-nitronicotinamide can be reduced to 4-amino-6-fluoronicotinamide using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide is a common choice. researchgate.net Chemical reduction using metals in acidic media, such as iron in acetic acid or hydrochloric acid, is also a well-established and effective method for reducing nitropyridines. semanticscholar.orgsciforum.netresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Amino-6-fluoronicotinamide. This involves the systematic variation of parameters for each key synthetic step. For instance, in the nucleophilic substitution reactions to introduce the fluorine and amino groups, factors such as solvent, temperature, concentration, and the choice of base or catalyst are critical.

Improving the yield of a key intermediate can be achieved by adjusting the sequence of synthetic steps. msu.edu For fluorination via SNAr, moving from ambient conditions to higher temperatures (e.g., 100 °C) in a pressure tube can significantly increase yields. semanticscholar.org The choice of solvent can also have a substantial impact on reaction outcomes. The following table outlines key parameters that can be optimized for the principal synthetic steps.

| Reaction Step | Parameter to Optimize | Typical Variations | Expected Outcome/Rationale |

|---|---|---|---|

| Nucleophilic Fluorination (SNAr) | Temperature | 80°C - 180°C | Higher temperatures increase reaction rate to overcome the activation energy for C-Cl bond cleavage. rsc.org |

| Solvent | DMSO, DMF, Sulfolane | Aprotic, polar solvents are required to solvate the cation of the fluoride salt, leaving a "naked" and more nucleophilic fluoride anion. rsc.org | |

| Fluoride Source/Catalyst | KF, CsF, K[18F]F-Kryptofix 2.2.2 | CsF is more soluble and reactive than KF. Kryptofix enhances the nucleophilicity of fluoride. rsc.org | |

| Nucleophilic Amination (SNAr) | Ammonia Source | Aqueous NH3, Gaseous NH3, NH4Cl | Choice depends on required reaction conditions (e.g., pressure, temperature) and substrate solubility. |

| Temperature/Pressure | 100°C - 200°C / High Pressure | Required to drive the reaction with a neutral nucleophile like ammonia. | |

| Lewis Acid Catalyst | Sc(OTf)3, Yb(OTf)3 | Lewis acids can activate the pyridine ring towards nucleophilic attack, potentially allowing for milder conditions. bath.ac.uk | |

| Nitro Group Reduction | Catalyst | Pd/C, PtO2, Raney Nickel | Catalyst choice can affect reaction time and selectivity, especially in the presence of other reducible functional groups. researchgate.net |

| Reducing Agent | H2 gas, Fe/HCl, SnCl2 | Metal/acid reductions are robust and cost-effective alternatives to catalytic hydrogenation. semanticscholar.orgresearchgate.net |

Chemical Synthesis of Substituted 4-Amino-6-fluoronicotinamide Derivatives

The core structure of 4-Amino-6-fluoronicotinamide serves as a scaffold for creating a diverse library of derivatives. Modifications can be made to the carboxamide side chain at the C3 position or by functionalizing the pyridine ring itself, primarily through modern cross-coupling reactions.

Amidation and Esterification Reactions for Side Chain Elaboration

The primary amide at the C3 position is a key site for derivatization. A common strategy involves the hydrolysis of the nicotinamide to its corresponding nicotinic acid. This carboxylic acid can then be activated and coupled with a wide range of amines or alcohols to generate new amides and esters, respectively.

The activation of the carboxylic acid is typically achieved using coupling reagents. A variety of methods for amidation and esterification have been developed, ranging from classic carbodiimide-mediated reactions to modern organocatalytic procedures. These reactions often proceed under mild conditions, which is crucial for preserving the integrity of the core structure. For instance, transition-metal-free and solvent-free amidation of esters can be achieved using NaOtBu. nih.gov Nickel/NHC catalytic systems have been reported for the direct amidation of esters. pharmalego.com

The following table summarizes common coupling systems used for these transformations.

| Reaction Type | Coupling Reagent/System | Typical Nucleophile | Reference |

|---|---|---|---|

| Amidation | EDC / HOBt | Primary/Secondary Amines | researchgate.net |

| NaOtBu | Amines (from esters) | nih.gov | |

| Trifluoroethanol (TFE) | Amines (from esters) | pharmalego.com | |

| Esterification | EDC / DMAP | Alcohols | General Knowledge |

| KPF6 (catalytic) | Alcohols | pharmalego.com |

Cross-Coupling Reactions for Diversification of the Nicotinamide Ring System

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyridine ring of 4-Amino-6-fluoronicotinamide, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. google.com These reactions typically require a halo-substituted precursor. For instance, an intermediate like 4-bromo-6-fluoronicotinamide or 4-chloro-6-fluoronicotinamide could be used to introduce diverse substituents at the C4 position before the final amination step.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to couple the halo-pyridine with an organoboron reagent (e.g., a boronic acid or ester), forming a new C-C bond. It is highly versatile for creating biaryl structures or introducing alkyl groups. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the halo-pyridine with an amine, providing access to a wide range of N-aryl and N-alkyl substituted 4-aminopyridine (B3432731) derivatives. researchgate.net

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples the halo-pyridine with a terminal alkyne, yielding arylethynyl substituents. researchgate.net

Negishi Coupling: This reaction involves the coupling of the halo-pyridine with an organozinc reagent, catalyzed by nickel or palladium. acs.org

These reactions have been successfully used to diversify related heterocyclic systems, demonstrating their applicability for creating novel analogues of 4-Amino-6-fluoronicotinamide with varied electronic and steric properties. researchgate.net

Synthesis of Isotopically Labeled 4-Amino-6-fluoronicotinamide Analogues for Research Applications

The development of isotopically labeled analogues of 4-amino-6-fluoronicotinamide, particularly with the positron-emitting radionuclide fluorine-18 (¹⁸F), is crucial for their application as radiotracers in Positron Emission Tomography (PET) imaging. This non-invasive imaging technique allows for the in vivo visualization and quantification of biological processes at the molecular level, aiding in research and diagnostics.

Radiosynthesis Techniques for Fluorine-18 Labeling

The incorporation of fluorine-18 onto the nicotinamide scaffold is most commonly achieved through nucleophilic aromatic substitution (SₙAr) reactions. This preference stems from the ability to produce radiotracers with high specific activity using no-carrier-added [¹⁸F]fluoride, which is typically produced in a cyclotron. organische-chemie.ch

A prevalent method involves the reaction of a suitable precursor with a reactive [¹⁸F]fluoride species. The cyclotron-produced aqueous [¹⁸F]fluoride is first trapped on an anion exchange cartridge (e.g., QMA Sep-Pak). organic-chemistry.org It is then eluted into a reaction vessel using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a weak base like potassium carbonate (K₂CO₃). ambeed.comnih.gov The mixture is dried via azeotropic distillation with acetonitrile (B52724) to form the highly reactive, naked K[¹⁸F]F-K₂₂₂ complex. ambeed.com This complex is then reacted with a precursor molecule bearing a good leaving group at the 6-position of the pyridine ring.

Another key strategy is the synthesis of an ¹⁸F-labeled prosthetic group, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester ([¹⁸F]F-Py-TFP). google.com This synthon is first produced by radiofluorination and then conjugated to a biomolecule, a method that is particularly useful for labeling sensitive biological macromolecules under mild conditions. google.combeilstein-journals.org The reaction to form [¹⁸F]F-Py-TFP can be performed at temperatures as low as 40°C, making it highly efficient. google.com

Precursor Chemistry for Efficient Radiofluorination

The efficiency of the ¹⁸F-labeling reaction is highly dependent on the precursor's chemical structure, particularly the nature of the leaving group attached to the pyridine ring. A good leaving group is essential for a fast and high-yield nucleophilic substitution reaction.

For the synthesis of 6-[¹⁸F]fluoronicotinamide derivatives, precursors are often designed with leaving groups at the 6-position. Common leaving groups include:

Trimethylammonium salts: These are highly effective leaving groups that allow for radiofluorination under very mild conditions, sometimes as low as 40°C. google.comresearchgate.net The precursor, often a trimethylammonium triflate salt, is reacted with the K[¹⁸F]F-K₂₂₂ complex. researchgate.netgoogle.com This method is advantageous for its high efficiency and suitability for automation. preprints.org

Halogens: Chloro-substituted nicotinamide precursors are frequently used. beilstein-journals.org The radiofluorination reaction typically requires higher temperatures, for example, 170°C in dimethyl sulfoxide (DMSO), to achieve good radiochemical yields. beilstein-journals.org

Nitro groups: Nitro-substituted precursors are also employed for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by [¹⁸F]fluoride. These reactions are often carried out at elevated temperatures (e.g., 140°C). ambeed.com

| Precursor Type | Leaving Group | Typical Reaction Conditions | Reference |

|---|---|---|---|

| N,N,N-trimethyl-5-(aminocarbonyl)pyridin-2-aminium trifluoromethanesulfonate | -N(CH₃)₃⁺ | 40-80°C, K₂₂₂/K₂CO₃, MeCN or DMSO | google.comresearchgate.net |

| 6-Chloronicotinamide derivative | -Cl | 170°C, K₂₂₂/K₂CO₃, DMSO | beilstein-journals.org |

| 6-Nitronicotinamide derivative | -NO₂ | 140°C, K₂₂₂/K₂CO₃, DMSO | ambeed.com |

Purification and Quality Control Methodologies for Radiotracers

After the radiosynthesis, the crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted [¹⁸F]fluoride, the precursor, and other byproducts. A robust purification process is essential to ensure the final radiotracer is suitable for its intended research or clinical application.

The most common method for purifying ¹⁸F-labeled nicotinamides is semi-preparative High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18). researchgate.netbeilstein-journals.orgresearchgate.net This technique effectively separates the labeled product from chemical and radiochemical impurities. Following HPLC purification, the collected fraction is often reformulated into a biocompatible solution, such as phosphate-buffered saline (PBS) containing a small amount of ethanol (B145695). This is usually achieved using a solid-phase extraction (SPE) cartridge, like a C18 Sep-Pak, which retains the product while aqueous HPLC solvents pass through, after which the product is eluted with ethanol and diluted with saline. researchgate.netd-nb.info

Rigorous quality control (QC) is performed on the final radiotracer solution to guarantee its identity, purity, and safety. organic-chemistry.orgwikipedia.org Analytical HPLC is used to determine the radiochemical purity, which is typically required to be greater than 95%. researchgate.net Other standard QC tests ensure that the product meets specifications for clinical use.

| Quality Control Test | Methodology | Purpose | Reference |

|---|---|---|---|

| Radiochemical Purity | Analytical HPLC | To quantify the percentage of radioactivity corresponding to the desired radiotracer. | researchgate.netresearchgate.net |

| Chemical Purity | Analytical HPLC (UV detector) | To identify and quantify non-radioactive chemical impurities. | wikipedia.org |

| Radionuclidic Identity | Gamma-ray spectroscopy | To confirm the identity of the radionuclide (¹⁸F) by its characteristic 511 keV photopeak. | organic-chemistry.org |

| pH | pH meter or pH-indicator strips | To ensure the final solution is within a physiologically acceptable range (typically 4.5-7.5). | organic-chemistry.org |

| Residual Solvents | Gas Chromatography (GC) | To ensure that levels of solvents used in the synthesis (e.g., ethanol, acetonitrile) are below safety limits. | organic-chemistry.org |

| Sterility | Microbiological culture tests | To ensure the absence of viable microorganisms. | organic-chemistry.org |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | To quantify the level of pyrogenic endotoxins. | organic-chemistry.orgresearchgate.net |

Multicomponent Reaction (MCR) Strategies for 4-Amino-6-fluoronicotinamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer significant advantages in synthetic chemistry, including high atom economy, time efficiency, and the ability to rapidly generate libraries of structurally diverse molecules. justia.com While specific MCRs for the direct synthesis of 4-Amino-6-fluoronicotinamide are not prominently documented, several established MCRs for pyridine ring synthesis could be adapted for creating the core scaffold.

The Hantzsch pyridine synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org This reaction produces a 1,4-dihydropyridine (B1200194) intermediate, which can then be oxidized to the aromatic pyridine ring. wikipedia.org By carefully selecting the starting materials, this method could potentially be used to construct a substituted pyridine ring that can be further functionalized to the target molecule.

The Guareschi-Thorpe reaction is another MCR that yields substituted 2-pyridones, which are valuable precursors for pyridine derivatives. rsc.org This reaction involves the condensation of a β-dicarbonyl compound, a cyanoacetamide, and an amine source. rsc.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and other complex molecules. wikipedia.orgthieme-connect.com While not directly forming a pyridine ring, they are highly effective for derivatizing existing scaffolds. For instance, an aminopyridine can be used as the amine component in an Ugi reaction to introduce diverse side chains. nih.govfu-berlin.de The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide, is a powerful method for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, demonstrating the utility of aminopyridines as key building blocks in MCRs. beilstein-journals.orgbeilstein-journals.org

The application of these MCR strategies could provide a modular and efficient pathway to synthesize libraries of 4-Amino-6-fluoronicotinamide analogues for research and drug discovery, enabling rapid exploration of the chemical space around this scaffold.

Patent Analysis of 4-Amino-6-fluoronicotinamide Synthetic Processes

The patent literature provides valuable insights into the industrial and proprietary methods for synthesizing 4-amino-6-fluoronicotinamide and related structures. Analysis of these documents reveals key intermediates and strategic approaches for constructing the substituted pyridine core.

A key synthetic challenge is the controlled introduction of the amine and fluorine substituents onto the nicotinamide ring. One patent (EP0333020A2) describes a process for preparing 2,6-dichloro-5-fluoronicotinamide. google.com This process starts from ethyl fluoroacetate (B1212596) and proceeds through intermediates like 2,6-dihydroxy-3-cyano-5-fluoropyridine, which is then chlorinated to 2,6-dichloro-3-cyano-5-fluoropyridine. Subsequent hydrolysis yields the nicotinamide. google.com This halogenated intermediate is a versatile precursor, where the chlorine atoms can be selectively replaced. For instance, the chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 2-position, allowing for the introduction of a fluorine atom, while the other chlorine could be displaced by an amino group or a precursor thereof.

Another patent application (WO2021188639A1) details improved processes for preparing 4-amino-6-(heterocyclic)picolinates. google.com Although focused on picolinates (esters of picolinic acid) rather than nicotinamides, the strategies for constructing the 4-amino-6-substituted pyridine ring are highly relevant. These syntheses often involve the coupling of a pre-functionalized pyridine "head" (e.g., a 6-halopicolinate) with a "tail" component, such as a boronic acid, via cross-coupling reactions. google.com This modular approach allows for significant diversity.

Patents concerning PET imaging agents, such as WO2014143736A1, describe the synthesis of various ¹⁸F-labeled compounds, including structures containing nicotinamide linkers. google.com These patents often focus on the final radiolabeling step, detailing suitable precursors with leaving groups like trimethylammonium salts, and the use of protecting groups for functional moieties (e.g., amines) during the synthesis. google.com

Older patents also provide foundational information. For example, a US patent from 1950 (US2529983A) mentions the synthesis of 2-amino-6-fluoro nicotinamide as an antimetabolite, highlighting the early interest in such fluorinated structures. googleapis.com These documents collectively illustrate a range of synthetic strategies, from the construction of the core heterocyclic ring to its final functionalization and radiolabeling for advanced applications.

Structural Characterization and Elucidation of 4 Amino 6 Fluoronicotinamide and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods to probe molecular structures. triprinceton.orgnih.gov By analyzing the absorption, emission, or scattering of radiation, detailed information about a molecule's functional groups and atomic framework can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of organic compounds. chemrxiv.org It provides granular information about the chemical environment of specific nuclei, allowing for the mapping of atomic connections and spatial relationships. For 4-Amino-6-fluoronicotinamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full characterization.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. The spectrum for 4-Amino-6-fluoronicotinamide would be expected to show distinct signals for the two aromatic protons and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the pyridine (B92270) nitrogen, while spin-spin coupling between adjacent protons would provide connectivity data.

¹³C NMR: This technique maps the carbon skeleton of the molecule. A ¹³C NMR spectrum would display a unique signal for each of the six carbon atoms in the molecule, including the pyridine ring carbons and the carbonyl carbon of the amide group. The chemical shifts would provide evidence for the electronic environment of each carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable tool. chemrxiv.org It offers a wide chemical shift range and high sensitivity. ox.ac.uk A single signal in the ¹⁹F spectrum would confirm the presence of the single fluorine atom on the nicotinamide (B372718) ring. Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would be instrumental in confirming its precise location at the C6 position.

Table 1: Predicted NMR Data for 4-Amino-6-fluoronicotinamide

Explore the table below for hypothetical but representative NMR spectroscopic data.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.9 - 8.2 | Singlet | - | H on C2 |

| ¹H | 6.5 - 6.8 | Singlet | - | H on C5 |

| ¹H | 7.0 - 7.5 | Broad Singlet | - | -CONH₂ |

| ¹H | 5.5 - 6.0 | Broad Singlet | - | -NH₂ |

| ¹³C | 165 - 170 | Singlet | - | C=O (Amide) |

| ¹³C | 158 - 162 | Doublet | ~240-260 (¹JCF) | C-F (C6) |

| ¹³C | 150 - 155 | Doublet | ~15-20 (²JCF) | C-N (C2) |

| ¹³C | 148 - 152 | Singlet | - | C-NH₂ (C4) |

| ¹³C | 105 - 110 | Singlet | - | C-CONH₂ (C3) |

| ¹³C | 95 - 100 | Doublet | ~25-35 (²JCF) | C-H (C5) |

| ¹⁹F | -100 to -120 | Singlet | - | C6-F |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to several decimal places). bioanalysis-zone.comspectralworks.com This precision allows for the calculation of an unambiguous molecular formula, distinguishing between compounds with the same nominal mass. bioanalysis-zone.com

For 4-Amino-6-fluoronicotinamide (C₆H₆FN₃O), HRMS would provide an exact mass measurement of the molecular ion [M+H]⁺, which can be compared to the theoretically calculated value to confirm the elemental composition. uni-saarland.de Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. nih.gov Analyzing these fragments provides conclusive evidence for the molecule's structure, as the losses correspond to specific functional groups.

Table 2: Predicted HRMS Fragmentation Data for 4-Amino-6-fluoronicotinamide

The table below details plausible fragmentation patterns that would be observed in an HRMS/MS experiment.

| Ion Formula | Calculated m/z | Mass Loss | Fragment Lost |

| [C₆H₇FN₃O]⁺ | 156.0568 | - | Parent Ion [M+H]⁺ |

| [C₆H₅FN₂O]⁺ | 140.0408 | 16.0160 | NH₂ |

| [C₅H₅FN₃]⁺ | 126.0462 | 30.0106 | CO |

| [C₅H₄FN₂]⁺ | 111.0357 | 45.0211 | CONH₂ |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. nih.gov Together, they provide a comprehensive "fingerprint" of the functional groups present in a molecule.

For 4-Amino-6-fluoronicotinamide, key vibrational modes would include:

N-H stretching: The amine (NH₂) and amide (NH₂) groups would show characteristic stretches in the 3100-3500 cm⁻¹ region.

C=O stretching: A strong absorption band for the amide carbonyl group is expected around 1650-1690 cm⁻¹.

C-F stretching: A strong, characteristic band for the carbon-fluorine bond would appear in the 1000-1400 cm⁻¹ region.

Aromatic ring vibrations: C=C and C=N stretching vibrations within the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.

While IR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more effective for identifying vibrations of the non-polar aromatic backbone. edinst.com

Table 3: Characteristic Vibrational Frequencies for 4-Amino-6-fluoronicotinamide

This table presents the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Amine & Amide | N-H Stretch | 3100 - 3500 | IR, Raman |

| Aromatic | C-H Stretch | 3000 - 3100 | IR, Raman |

| Amide | C=O Stretch | 1650 - 1690 | IR (Strong) |

| Amide | N-H Bend | 1600 - 1650 | IR |

| Aromatic Ring | C=C, C=N Stretches | 1400 - 1600 | IR, Raman |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | IR (Strong) |

X-ray Crystallography for Absolute Structure and Conformational Analysis

While spectroscopic methods reveal connectivity, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state. wikipedia.org It can precisely determine atomic positions, bond lengths, and bond angles, offering an unambiguous picture of the molecular architecture. nih.gov

This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be resolved. nih.gov For 4-Amino-6-fluoronicotinamide, a single crystal X-ray structure would definitively confirm the planarity of the pyridine ring and the relative positions of the amino, fluoro, and carboxamide substituents. nih.gov It would also provide precise measurements of all bond lengths and angles.

Crucially, this analysis also reveals the crystal packing, showing how individual molecules interact with their neighbors through forces like hydrogen bonding (e.g., between the amide and amine groups of one molecule and the pyridine nitrogen or fluorine of another) and π-π stacking of the aromatic rings. nih.gov

Table 4: Hypothetical Crystallographic Data for 4-Amino-6-fluoronicotinamide

Below is an example of the kind of data obtained from a single crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.3 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 915 |

| Z (Molecules/unit cell) | 4 |

Obtaining single crystals suitable for X-ray diffraction is often a significant challenge and can be the rate-limiting step in structural elucidation. nih.gov Nicotinamide and its derivatives present several specific difficulties. The presence of multiple hydrogen bond donors (amine, amide) and acceptors (pyridine nitrogen, amide carbonyl, fluorine) can lead to the formation of complex, and sometimes disordered, hydrogen-bonding networks that may favor amorphous solids or oils over ordered crystals.

Furthermore, the synthesis and manipulation of some nicotinamide derivatives, particularly salts like nicotinamide riboside, can be complicated by the instability of certain chemical bonds, such as the glycosidic bond, which can lead to decomposition during crystallization attempts. mdpi.comresearchgate.netnih.gov The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion, cooling) is critical, and extensive screening is often required to find the narrow set of conditions that will yield high-quality crystals. mdpi.comresearchgate.net The conformational flexibility of side chains can also inhibit crystallization due to entropic penalties. wikipedia.org

Computational Approaches to Structural Elucidation and Conformational Landscapes

Computational chemistry provides powerful methodologies to predict and analyze the structure of molecules like 4-Amino-6-fluoronicotinamide. These in silico techniques offer deep insights into the molecule's electronic properties and its dynamic behavior in different environments. By simulating molecular structures and energies, researchers can build a comprehensive picture of the conformational landscape, which describes the various shapes a molecule can adopt and the energetic relationships between them. nih.govelifesciences.orgmpg.de This understanding is fundamental for rational molecular design and for interpreting experimental data.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard computational tool for predicting molecular geometries, electronic properties, and spectroscopic parameters with high accuracy. repositorioinstitucional.mxresearchgate.netnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for all electrons. mdpi.com

For 4-Amino-6-fluoronicotinamide, DFT is employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in the ground state. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide critical insights into the electronic properties of the molecule. biorxiv.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

The distribution of electron density can also be visualized, revealing the locations of electron-rich and electron-poor regions within the molecule. This is vital for understanding intermolecular interactions. For instance, the electronegative fluorine atom and the nitrogen atoms of the pyridine ring and amino group are expected to be regions of higher electron density, influencing how the molecule interacts with other species.

DFT is also instrumental in predicting various spectroscopic parameters. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, which is a cornerstone of structural elucidation.

Table 1: Predicted Structural and Electronic Parameters for 4-Amino-6-fluoronicotinamide using DFT

| Parameter | Predicted Value |

| Geometric Parameters | |

| C4-N (amino) Bond Length | 1.35 Å |

| C6-F Bond Length | 1.36 Å |

| C3-C (amide) Bond Length | 1.50 Å |

| Pyridine Ring C-N-C Angle | 117.5° |

| Amino Group H-N-H Angle | 115.0° |

| Electronic Properties | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table are illustrative, based on typical values for similar aromatic amines and fluorinated pyridine derivatives as determined by DFT calculations with a basis set such as B3LYP/6-31G(d).

While DFT provides a static picture of a molecule in its lowest energy state, molecules are inherently flexible and exist as an ensemble of different conformations. elifesciences.orgmpg.de Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques designed to explore this dynamic nature and map the conformational landscape of a molecule. nih.gov

Molecular Mechanics uses classical physics to model the potential energy of a molecule. Atoms are treated as spheres, and bonds are treated as springs with specific stiffness. The energy of a particular conformation is calculated based on the sum of energies from bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). By systematically changing the rotatable bonds, such as the one connecting the carboxamide group to the pyridine ring, MM methods can efficiently search for low-energy conformations.

Molecular Dynamics simulations build upon MM by introducing the element of time. MD simulates the movement of atoms and molecules over a period, governed by Newton's laws of motion. This provides a movie-like depiction of the molecule's behavior, showing how it vibrates, rotates, and changes its shape. These simulations can reveal the accessible conformations and the transitions between them, providing a detailed map of the molecule's conformational energy landscape. nih.gov

For 4-Amino-6-fluoronicotinamide, MD simulations can explore the rotational freedom of the amino (-NH2) and nicotinamide (-C(O)NH2) groups. The orientation of these groups relative to the pyridine ring can significantly influence the molecule's properties and its ability to interact with other molecules, for example, through hydrogen bonding. The simulations can be performed in a vacuum or, more realistically, in the presence of a solvent like water to understand how the environment affects the conformational preferences. nih.gov

The results of these simulations are often visualized using plots that show the energy as a function of specific dihedral angles. These plots, known as Ramachandran-like plots for small molecules, highlight the most stable conformations (energy minima) and the energy barriers between them.

Table 2: Key Dihedral Angles and Conformational States of 4-Amino-6-fluoronicotinamide from MD Simulations

| Dihedral Angle | Description | Stable Conformation(s) | Energy Barrier (kcal/mol) |

| N1-C2-C3-C(amide) | Rotation of nicotinamide group relative to the ring | 0° (planar), 180° (planar) | ~ 5-7 |

| C3-C4-N(amino)-H | Rotation of the amino group | Planar with the ring | ~ 2-3 |

| C2-C3-C(amide)-N | Amide bond rotation | Planar (cis/trans) | > 15 (high barrier) |

Note: The data presented are representative values for nicotinamide and amino-pyridine derivatives, illustrating the types of parameters obtained from MD simulations. The planarity of the amino and amide groups with the aromatic ring is often favored due to electronic conjugation.

By combining DFT for electronic accuracy with MM/MD for conformational sampling, a comprehensive and dynamic model of 4-Amino-6-fluoronicotinamide's structure can be constructed. This theoretical framework is essential for interpreting experimental findings and for predicting the molecule's behavior in various chemical and biological contexts.

Preclinical Pharmacological and Biological Investigations of 4 Amino 6 Fluoronicotinamide Analogues

Structure-Activity Relationship (SAR) Studies of 4-Amino-6-fluoronicotinamide and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of nicotinamide (B372718) derivatives are highly dependent on the nature and position of various substituents. Modifications to the core structure can significantly alter the compound's potency and target specificity. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring were found to be critical for their inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov

Systematic assessment of different flavones, which share structural similarities in terms of substituted ring systems, revealed that hydroxyl groups at specific positions (C3' and C4') promoted anti-inflammatory activity, whereas other substitutions, such as methoxy (B1213986) groups, attenuated it. nih.gov This highlights the intricate role of substituent placement in determining biological outcomes.

In the development of nicotinamide derivatives as antifungal agents, the positions of the amino and isopropyl groups on an N-(3-isopropylphenyl)nicotinamide scaffold were found to be critical for activity. mdpi.com Altering the core pyridine (B92270) ring to a pyrimidine, pyrazine, or thiazole (B1198619) ring generally led to unfavorable results, demonstrating the importance of the central scaffold. mdpi.com Similarly, studies on 4-anilino-6-aminoquinazoline derivatives showed that specific substitutions, such as a 3-Chloro-4-fluoroaniline at the 4-position and a 3-cyanobenzyl amine at the 6-position, resulted in the most potent anti-MERS-CoV activity. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of various nicotinamide-related scaffolds based on preclinical findings.

| Scaffold/Compound Class | Modification | Impact on Biological Activity | Reference |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Increased hydrophobicity and specific shape at the 3-position of the phenyl ring | Increased inhibitory activity against reverse NCX | nih.gov |

| Flavones | Hydroxyl groups at C3' and C4' | Promoted anti-inflammatory activity | nih.gov |

| Flavones | Methoxy group at C4' | Attenuated anti-inflammatory activity | nih.gov |

| 2-amino-N-phenylnicotinamide | Isopropyl group at the meta-position of the N-phenyl ring | Critical for potent antifungal activity | mdpi.com |

| 4-anilino-6-aminoquinazoline | 3-cyanobenzyl amine at the 6-position | High inhibitory effect against MERS-CoV | nih.gov |

Rational Design Principles for Lead Optimization in Preclinical Settings

Rational design involves the strategic modification of a lead compound to improve its pharmacological properties. nih.gov A key aspect of lead optimization is enhancing the binding affinity between the inhibitor and its biological target. nih.gov Computational methods, such as Monte Carlo statistical mechanics simulations, are powerful tools for accurately predicting these binding affinities. nih.gov

One common strategy is the exploration of different substituents on a core scaffold. For example, a "heterocycle scan" can be performed to identify the optimal ring system for a particular position, which led to the selection of a 2-pyrimidinyl ring in one study on HIV reverse transcriptase inhibitors. nih.gov Similarly, a "chlorine scan" helped identify the most favorable positions for chlorine atoms on phenyl and benzyl (B1604629) rings to evolve a compound from a false positive to a true positive with sub-micromolar activity. nih.gov

Structure-based drug design is another crucial principle, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors. nih.gov This approach was used to develop inhibitors for 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), where structural analyses revealed that inhibitors engaged not only the expected binding pocket but also an induced cryptic pocket. nih.gov This detailed structural understanding allows for the rational design of new analogues with improved properties.

Molecular Target Identification and Engagement Studies of 4-Amino-6-fluoronicotinamide Derivatives

Identifying the molecular targets of a compound is essential for understanding its mechanism of action and for developing it as a therapeutic or diagnostic agent.

Investigation of Melanin-Targeting Mechanisms in Preclinical Models for Diagnostic and Therapeutic Applications

Melanin (B1238610), the pigment responsible for coloration in skin and hair, is a target of interest for the diagnosis and treatment of melanoma. nih.gov Compounds that specifically bind to melanin can be used to deliver imaging agents or therapeutic payloads directly to melanoma cells.

Preclinical studies have explored various melanin-targeting agents. For example, a fungal melanin-binding decapeptide, 4B4, was labeled with different radiolanthanides (¹⁷⁷Lu, ¹⁶⁶Ho, and ¹⁵³Sm) for potential use in the targeted radionuclide therapy of melanoma. nih.gov The rationale is that the peptide will selectively bind to melanin within tumor cells, delivering a cytotoxic dose of radiation. Similarly, the design of potent inhibitors of human tyrosinase (hsTYR), a key enzyme in melanin synthesis, represents a therapeutic strategy to treat skin hyperpigmentation. chemrxiv.orgpreprints.org Analogues of 4-hydroxyindanone were designed to inhibit melanogenesis in human melanoma cells. chemrxiv.org

The investigation of these mechanisms relies on robust preclinical models. Both in vitro models using melanoma cell lines and in vivo models, such as zebrafish embryos and melanoma-bearing mice, are employed to assess the anti-melanogenesis activity and specificity of new compounds. nih.govresearcher.life

In vitro studies using melanoma cell lines are a cornerstone for evaluating melanin-targeting compounds. Highly melanized cell lines, such as MNT-1, are particularly useful for these assays. nih.gov

Binding studies are performed to quantify the affinity of a compound for melanin. In studies with radiolabeled peptides, the binding to lysed MNT-1 cells demonstrated the specificity of the interaction with melanin itself, distinct from other cellular components. nih.gov The data showed that the ¹⁷⁷Lu-labeled peptide exhibited rapid binding to melanized cells, reaching saturation at a cell concentration of 1x10⁶ cells. nih.gov

Whole-cell experiments are also crucial. In the development of tyrosinase inhibitors, researchers evaluated new 4-amino and 4-amido-2',4'-dihydroxyindanone analogues in human melanoma MNT-1 cell lysates and in 4-day whole-cell experiments. chemrxiv.org These studies demonstrated a significant improvement in inhibitory activity compared to the parent compound. chemrxiv.org Furthermore, researchers often assess the effect of these compounds on key cellular pathways. For instance, selective FKBP51 inhibitors were shown to sensitize melanoma cells to doxorubicin (B1662922) cytotoxicity and counteract NF-κB activation, a pro-survival pathway. nih.gov

The following table summarizes findings from in vitro binding and activity studies in melanoma cell lines.

| Compound/Agent | Cell Line | Assay Type | Key Finding | Reference |

| ¹⁷⁷Lu-DO3A-4B4 (Peptide) | MNT-1 | Melanin Binding (lysed cells) | Rapid and specific binding to melanin | nih.gov |

| Safflospermidines | B16F10 | Melanin Content & Tyrosinase Activity | Significantly reduced intracellular melanin and tyrosinase activity | researcher.life |

| 4-amido-2',4'-dihydroxyindanone analogues | MNT-1 | Tyrosinase Inhibition (whole cell) | Ten-fold improvement in melanogenesis inhibition compared to parent compound | chemrxiv.org |

| SAFit (FKBP51 inhibitor) | A375 | Cell Death Assay | Increased doxorubicin cytotoxicity and impaired NF-κB activity | nih.gov |

Compounds can interact with the melanin pathway through several mechanisms. One primary mechanism is the direct inhibition of key enzymes involved in melanogenesis. researchgate.net Tyrosinase is the rate-limiting enzyme in this process, converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for both eumelanin (B1172464) and pheomelanin. nih.govfrontiersin.org Many natural and synthetic compounds, including certain peptides and indanone derivatives, are designed to inhibit tyrosinase activity, thereby reducing melanin production. chemrxiv.orgnih.gov Molecular docking studies suggest these inhibitors can bind within the enzyme's active site, forming hydrogen bonds with key residues. chemrxiv.orgnih.gov

Another mechanism involves the modulation of signaling pathways that regulate the expression of melanogenic enzymes. The cAMP/PKA/CREB pathway is a central regulator of melanogenesis. researchgate.net Activation of this pathway leads to the phosphorylation of CREB, which in turn increases the expression of Microphthalmia-associated transcription factor (MITF). researchgate.net MITF is a master regulator that controls the transcription of tyrosinase and other related proteins like TRP-1 and TRP-2. frontiersin.orgnih.gov Some compounds exert their anti-melanogenic effects by downregulating this signaling cascade. nih.govresearchgate.net

Finally, some agents may interact directly with melanin pigment. This interaction is distinct from the inhibition of its synthesis. Peptides have been identified that bind with high specificity to melanin, allowing them to be used as delivery vehicles for therapeutic or diagnostic agents in melanoma. nih.gov The precise molecular interactions driving this binding are an area of active investigation.

Exploration of Other Potential Protein and Enzyme Interactions

Preliminary investigations into the broader interaction profile of 4-Amino-6-fluoronicotinamide analogues have been conducted to elucidate their mechanisms of action beyond their primary targets. These studies are crucial for understanding the full spectrum of their biological activities and for identifying potential off-target effects.

Comprehensive enzymatic screening of 4-Amino-6-fluoronicotinamide analogues is a critical step in their preclinical evaluation. While specific inhibitory or activation data for 4-Amino-6-fluoronicotinamide against a wide range of enzymes is not extensively available in the public domain, the general approach involves testing the compound against a panel of relevant enzymes to determine its inhibitory concentration (IC50) or activation constant (Ka). For instance, studies on similar heterocyclic compounds often reveal interactions with kinases, proteases, or metabolic enzymes. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter in these assessments. wikipedia.org The development of robust quantitative structure-activity relationship (QSAR) models can aid in predicting the inhibitory activities of novel analogues, as has been demonstrated for various classes of enzyme inhibitors. nih.govnih.gov

Table 1: Illustrative Enzymatic Inhibition Data for Hypothetical 4-Amino-6-fluoronicotinamide Analogues

| Analogue | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Kinase X | 5.2 |

| Compound B | Protease Y | 12.8 |

This table is illustrative and does not represent experimentally verified data for 4-Amino-6-fluoronicotinamide.

Receptor Binding Affinity and Selectivity Profiling (Preclinical Models)

Understanding the receptor binding profile of 4-Amino-6-fluoronicotinamide analogues is essential for predicting their pharmacological effects and potential for therapeutic application. These studies help to identify the specific receptors with which the compounds interact and the strength of these interactions.

In the absence of extensive experimental data, computational methods provide valuable insights into the potential binding of 4-Amino-6-fluoronicotinamide analogues to various receptors. These in silico techniques can predict binding modes and affinities, guiding further experimental investigation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. frontiersin.org For 4-Amino-6-fluoronicotinamide, docking studies would involve placing the molecule into the binding sites of various target proteins to predict its binding conformation and estimate its binding affinity. researchgate.net Molecular dynamics (MD) simulations can then be used to simulate the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding stability and conformational changes. nih.gov

Table 2: Predicted Binding Affinities from a Hypothetical Molecular Docking Study of 4-Amino-6-fluoronicotinamide with Various Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Receptor A | -8.5 | Tyr123, Phe256 |

| Receptor B | -7.2 | Asp101, Arg304 |

This table is illustrative and based on hypothetical computational predictions.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. This method can provide highly accurate predictions of ligand binding affinities. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a series of 4-Amino-6-fluoronicotinamide analogues, it would be possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

Theoretical and Computational Ligand-Receptor Binding Studies

Cellular Permeability and Transport Mechanisms (Preclinical Cell Models)

The ability of a compound to enter cells is fundamental to its therapeutic or diagnostic efficacy. For analogues of 4-amino-6-fluoronicotinamide, cellular uptake is likely influenced by transporters that recognize amino acids or other small molecules, a process that can be enhanced by fluorination.

Studies on fluorinated aromatic amino acid analogues have demonstrated their active transport into cancer cells. For instance, in human breast cancer cell lines (MCF-7), L-4-fluorotryptophan and L-6-fluorotryptophan are taken up via the L-type amino acid transporter (LAT) system. nih.gov This active transport mechanism leads to a significant intracellular accumulation of the compounds, with concentrations up to 70 times higher than in the extracellular environment. nih.gov Given the presence of both an amino group and a fluorine atom, it is plausible that 4-amino-6-fluoronicotinamide could also be a substrate for amino acid transporters like the LAT system, which are often overexpressed in cancer cells.

The permeability of related structures, such as 2-amino-4-substituted pyridine-based inhibitors, has been assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.gov These studies revealed that the addition of fluorine atoms can considerably increase the permeability of these compounds. nih.gov This suggests that the fluorine substitution in 4-amino-6-fluoronicotinamide may enhance its cellular permeability.

Interactive Table: Permeability of Related 2-Aminopyridine Analogues nih.gov

| Compound | 4-Substituent | Permeability (P_e) (10⁻⁶ cm s⁻¹) |

| 17 | -CH₃ | 13.7 |

| 23 | -CF₂H | 16.0 |

| 24 | -CF₃ | 17.3 |

In Vivo Preclinical Evaluation in Animal Models

Animal models are crucial for understanding how a compound behaves in a whole organism, providing data on its distribution, metabolism, and potential as an imaging agent.

Pharmacokinetic studies in animal models, such as mice, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. For nicotinamide, a related non-fluorinated compound, studies in mice have shown dose-dependent changes in its elimination half-life. nih.gov Following intraperitoneal administration, nicotinamide concentrations in tumors were found to parallel those in the plasma after a brief lag period. nih.gov

The biodistribution of radiolabeled compounds is key to identifying their accumulation in target tissues. For instance, in vivo biodistribution studies of amino-functionalized diamond nanoparticles labeled with ¹⁸F showed accumulation primarily in the lung, spleen, and liver, with excretion via the urinary tract. nih.gov While structurally different, this highlights a common methodology for tracking the in vivo fate of novel compounds.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). The long half-life of ¹⁸F (approximately 110 minutes) makes it a suitable isotope for PET tracer development. nih.govnih.govnih.gov

A study involving a radiolabeled derivative of 6-fluoronicotinamide (B1268225), specifically [¹⁸F]N-(4-(4-(2,3-Dichlorophenyl)piperazine-1-yl)-3-hydroxybutyl)-6-fluoronicotinamide, evaluated its potential for imaging the dopamine (B1211576) D₃ receptor in vivo. nih.gov PET studies in animal models showed uptake in specific brain regions, although the tracer underwent rapid metabolism. nih.gov This indicates that the 6-fluoronicotinamide scaffold can be successfully radiolabeled with ¹⁸F and used for in vivo imaging, though metabolic stability is a critical factor.

Preclinical evaluation of another ¹⁸F-labeled tracer, 6-[¹⁸F]Fluoro-marsanidine, in mice and rats also demonstrated its potential as a PET tracer, though it too was subject to rapid metabolism with brain-penetrant metabolites. nih.gov These studies underscore the importance of evaluating the metabolic profile of new PET tracers.

Interactive Table: Preclinical PET Tracer Evaluation of a 6-Fluoronicotinamide Analogue nih.gov

| Tracer | Target | Animal Model | Key Findings |

| [¹⁸F]N-(4-(4-(2,3-Dichlorophenyl)piperazine-1-yl)-3-hydroxybutyl)-6-fluoronicotinamide | Dopamine D₃ Receptor | Not specified in abstract | High uptake in the pituitary gland and specific ventricular regions. Subject to metabolism. |

Future Research Directions for 4 Amino 6 Fluoronicotinamide in Chemical Biology

Design and Synthesis of Novel 4-Amino-6-fluoronicotinamide Scaffolds with Enhanced Biological Activity and Target Selectivity

A primary avenue for future research will be the continued design and synthesis of novel analogs based on the 4-Amino-6-fluoronicotinamide scaffold. The objective is to systematically modify the core structure to enhance biological activity and improve selectivity for specific molecular targets. This can be achieved through several strategic approaches, including bioisosteric replacement and structure-based drug design.

Bioisosteric replacement of the amide functional group with other functionalities, such as 1,2,4-oxadiazoles or triazoles, could lead to compounds with altered pharmacokinetic properties and potentially novel biological activities. For instance, the replacement of an azo bond with a 1,2,4-oxadiazole motif has been shown to yield compounds with significantly enhanced efficacy in certain contexts nih.gov. Similarly, modifying the substituents on the pyridine (B92270) ring can profoundly influence target binding and selectivity. A two-step strategy involving azo-incorporation followed by bioisosteric replacement has been successfully employed to generate diverse nicotinamide (B372718) derivatives nih.gov.

Furthermore, the synthesis of nicotinamide derivatives bearing a diarylamine-modified scaffold has demonstrated the potential to yield compounds with significant enzymatic inhibitory abilities nih.gov. By analogy, introducing such modifications to the 4-Amino-6-fluoronicotinamide core could lead to the discovery of potent and selective inhibitors for a range of enzymes. The exploration of various synthetic routes, including those for nicotinamide derivatives containing 1,3,4-oxadiazole, will be crucial in accessing a wide chemical space for these novel scaffolds nih.gov.

A systematic investigation of the structure-activity relationship (SAR) will be essential to guide the design of these new analogs. The table below outlines potential modifications to the 4-Amino-6-fluoronicotinamide scaffold and the anticipated impact on its biological profile.

| Modification Site | Proposed Modification | Potential Impact | Relevant Precedent |

| Amide Group | Bioisosteric replacement with 1,2,4-oxadiazole or triazole | Altered pharmacokinetics, novel target interactions | Discovery of potent derivatives through bioisosteric replacement nih.gov |

| Pyridine Ring | Introduction of substituted diarylamine moieties | Enhanced enzymatic inhibition and selectivity | Diarylamine-modified scaffolds yielding potent inhibitors nih.gov |

| Amino Group | N-alkylation or N-acylation | Modulation of hydrogen bonding and steric interactions | Synthesis of N-(thiophen-2-yl) nicotinamide derivatives mdpi.com |

| Fluoro Group | Replacement with other halogen or small alkyl groups | Altered electronic properties and metabolic stability | Design of fluorinated analogs to enhance binding affinity |

Integration of Advanced Artificial Intelligence and Machine Learning in 4-Amino-6-fluoronicotinamide Lead Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of drug candidates derived from the 4-Amino-6-fluoronicotinamide scaffold. These computational tools can significantly accelerate the identification of promising lead compounds and refine their properties for improved therapeutic potential nih.govnih.gov.

Machine learning algorithms, such as deep neural networks and support vector machines, can be trained on existing datasets of nicotinamide derivatives to build predictive models for biological activity and physicochemical properties nih.govmedium.com. These models can then be used to virtually screen large libraries of hypothetical 4-Amino-6-fluoronicotinamide analogs, prioritizing those with the highest predicted potency and drug-likeness for synthesis and experimental testing. This in silico approach can drastically reduce the time and resources required for lead discovery astrazeneca.com.

Furthermore, generative AI models can be employed to design novel 4-Amino-6-fluoronicotinamide scaffolds de novo, exploring a vast chemical space to identify molecules with optimal characteristics nih.gov. Molecular docking and dynamics simulations can provide detailed insights into the binding interactions between these designed compounds and their biological targets, guiding further optimization mdpi.com. The use of AI in analyzing imaging data from high-content screening can also expedite the evaluation of cellular responses to new analogs.

The following table summarizes the key applications of AI and ML in the context of 4-Amino-6-fluoronicotinamide research.

| AI/ML Application | Specific Technique | Objective | Expected Outcome |

| Predictive Modeling | Deep Neural Networks, Random Forest | Predict biological activity and ADMET properties | Prioritization of candidate molecules for synthesis nih.govmedium.com |

| Virtual Screening | Structure-based and ligand-based screening | Identify potent hits from large virtual libraries | Rapid identification of promising lead compounds |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel scaffolds with desired properties | Exploration of new chemical space and IP generation nih.gov |

| Molecular Simulations | Molecular Dynamics, Free Energy Perturbation | Elucidate binding modes and predict binding affinities | Rational optimization of lead compounds mdpi.com |

Development of Multifunctional 4-Amino-6-fluoronicotinamide Analogues for Advanced Preclinical Applications

Building upon the optimized scaffolds, a significant future direction will be the development of multifunctional analogs of 4-Amino-6-fluoronicotinamide for sophisticated preclinical applications. These molecules can be engineered to incorporate multiple functionalities, such as fluorescent tags for cellular imaging or secondary pharmacophores for synergistic therapeutic effects.

For instance, the conjugation of a fluorescent dye to a potent 4-Amino-6-fluoronicotinamide analog could create a chemical probe for visualizing its subcellular localization and target engagement in real-time. This would provide invaluable insights into its mechanism of action. Similarly, the design of "hybrid" molecules that combine the 4-Amino-6-fluoronicotinamide core with another pharmacophore known to act on a complementary biological pathway could lead to synergistic or multi-targeted therapeutic agents.

The design of such multifunctional agents requires careful consideration of the linker chemistry to ensure that the individual components retain their desired activities. The preclinical evaluation of these advanced analogs will be crucial to validate their utility as research tools or potential therapeutic candidates. The development of NAD+ precursors as a therapeutic strategy for aging and age-predisposed diseases highlights the potential for nicotinamide-based compounds in complex biological settings nih.gov.

| Multifunctional Analog Type | Incorporated Moiety | Preclinical Application | Design Consideration |

| Chemical Probe | Fluorescent dye (e.g., BODIPY, rhodamine) | Cellular imaging, target engagement studies | Linker should not interfere with biological activity |

| Theranostic Agent | Chelator for a radioisotope (e.g., DOTA, NOTA) | Combined therapy and diagnostic imaging | Stability of the radiolabeled complex in vivo |

| Hybrid Molecule | Secondary pharmacophore | Synergistic or multi-target therapy | Pharmacokinetic compatibility of the two pharmacophores |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-fluoronicotinamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination and amination of nicotinamide derivatives. For example, nucleophilic substitution at the 6-position using fluorinating agents (e.g., KF/18-crown-6) followed by amination via catalytic hydrogenation or Buchwald-Hartwig coupling. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Validate purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and NMR (¹H/¹³C, comparing shifts to reference standards) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-Amino-6-fluoronicotinamide?

- Methodological Answer : Key techniques include:

- NMR : Confirm structure using ¹H/¹³C NMR (e.g., fluorine coupling patterns in ¹H NMR).

- HPLC : Assess purity (>98%) with reverse-phase methods.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺).

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Cross-reference with certified reference materials (CRMs) for validation .

Q. How do researchers design controlled experiments to evaluate the stability of 4-Amino-6-fluoronicotinamide under varying pH and temperature?

- Methodological Answer : Use accelerated stability studies:

Prepare solutions in buffers (pH 3–9).

Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Monitor degradation via HPLC at intervals.

Apply Arrhenius kinetics to predict shelf life. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 4-Amino-6-fluoronicotinamide be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of published data with the following steps:

Define inclusion criteria : Focus on studies with standardized assays (e.g., IC₅₀ values in kinase inhibition).

Assess variability : Compare solvent systems (DMSO vs. aqueous), cell lines, and assay protocols.

Statistical reconciliation : Use ANOVA to identify outliers or confounding variables (e.g., impurity interference).

Replicate conflicting studies under controlled conditions to isolate variables .

Q. What experimental strategies are recommended for elucidating the mechanism of action of 4-Amino-6-fluoronicotinamide in enzyme inhibition?

- Methodological Answer : Employ a combination of:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Docking Simulations : Use AutoDock Vina to predict binding modes in enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH).

Validate hypotheses using site-directed mutagenesis of target enzymes .

Q. How can researchers optimize the formulation of 4-Amino-6-fluoronicotinamide for enhanced bioavailability in preclinical models?

- Methodological Answer : Apply a Design of Experiments (DoE) approach:

Variables : Particle size (nanonization), co-solvents (PEG 400), and lipid-based carriers.

Response Metrics : AUC (area under the curve) in pharmacokinetic studies.

Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions.

Validate in vivo using Sprague-Dawley rats with LC-MS/MS quantification .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and testing 4-Amino-6-fluoronicotinamide?

- Methodological Answer : Follow FAIR data principles:

- Documentation : Record reaction conditions (catalyst loading, temperature) in electronic lab notebooks (e.g., Chemotion ELN).

- Metadata : Include instrument calibration logs and raw spectral data.

- Public Repositories : Deposit datasets in RADAR4Chem or nmrXiv for peer validation .

Conflict Resolution and Innovation

Q. How should researchers address discrepancies between computational predictions and experimental results for 4-Amino-6-fluoronicotinamide’s reactivity?

- Methodological Answer :

Re-examine Assumptions : Verify force field parameters in simulations (e.g., solvent effects).

Synchrotron Studies : Use X-ray crystallography to resolve electron density maps.

Collaborative Validation : Partner with computational chemists to refine models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.